molecular formula C6H7ClO3S2 B13482959 5-(Methoxymethyl)thiophene-2-sulfonyl chloride

5-(Methoxymethyl)thiophene-2-sulfonyl chloride

Cat. No.: B13482959
M. Wt: 226.7 g/mol
InChI Key: YPVIAFCUGQJHOD-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C6H7ClO3S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)thiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-(Methoxymethyl)thiophene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction is typically monitored using spectroscopic methods to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides and sulfones.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfonamides.

Scientific Research Applications

5-(Methoxymethyl)thiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: It is used in the development of drugs, particularly those targeting sulfonamide-sensitive enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylthiophene-2-sulfonyl chloride
  • 2-Thiophenesulfonyl chloride
  • 1-Benzothiophene-3-sulfonyl chloride

Uniqueness

5-(Methoxymethyl)thiophene-2-sulfonyl chloride is unique due to the presence of the methoxymethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity compared to its analogs.

Properties

Molecular Formula

C6H7ClO3S2

Molecular Weight

226.7 g/mol

IUPAC Name

5-(methoxymethyl)thiophene-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClO3S2/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3

InChI Key

YPVIAFCUGQJHOD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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